molecular formula C18H21N5O2 B2599290 8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione CAS No. 377052-96-5

8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2599290
CAS No.: 377052-96-5
M. Wt: 339.399
InChI Key: XDKZCQFBNPJGKD-UHFFFAOYSA-N
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Description

8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core undergoes alkylation at the 7-position with 3-phenyl-propyl bromide in the presence of a base such as potassium carbonate.

    Amination: The 8-position is then aminated using allylamine under reflux conditions.

    Methylation: Methylation at the 3-position is achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the double bonds within the purine ring or the allylamino group.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the purine ring or the allylamino group.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study purine metabolism and its effects on cellular processes. It can be used to investigate the role of purines in DNA and RNA synthesis.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.

Industry

In the industrial sector, it can be used in the synthesis of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes involved in purine metabolism. It may inhibit or modulate the activity of these enzymes, thereby affecting the synthesis and breakdown of nucleotides. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific substitutions at the 7 and 8 positions, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, it has an allylamino group and a phenyl-propyl group, which may enhance its interaction with certain biological targets and increase its potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-11-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)12-7-10-13-8-5-4-6-9-13/h3-6,8-9H,1,7,10-12H2,2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKZCQFBNPJGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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